molecular formula C17H23NO3 B8366499 Tert-butyl 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Tert-butyl 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B8366499
M. Wt: 289.4 g/mol
InChI Key: DQATVCILLLCLQE-UHFFFAOYSA-N
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Patent
US08716494B2

Procedure details

To a 2 L, 3-neck flask was added 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (93 g, 0.40 mol), anhydrous tert-butanol (60 mL, 0.63 mol), TEA (110 mL, 0.79 mol), DMAP (5.0 g, 41 mmol), and CH2Cl2 (800 mL). After the mixture was cooled in an ice bath under nitrogen atmosphere with mechanical stirring, 2,4,6-trichlorobenzoyl chloride (108 g, 0.443 mol) was added in portions over the course of 15 minutes such that the temperature did not exceed 10° C. After the addition was complete, the ice bath was removed, the mixture was allowed to warm to room temperature and stirred for an additional 14 h. TLC and LCMS indicated complete consumption of starting material and formation of desired product. The mixture was filtered and the filter cake was washed with EtOAc (100 mL) and ether (150 mL). The filtrate was washed with two 200 mL portions of 1 M NaHSO4, four 200 mL portions of saturated aqueous NaHCO3, and brine (100 mL). After drying over MgSO4, the organic phase was treated with 24 g of silica gel, and filtered. The filtrate was concentrated to 250 mL and diluted with hexane. A crystalline precipitate began to form, and an initial crop of 66 g was recovered. The filtrate was recovered and recrystallized (ether/hexanes) to afford a second crop (27 g); overall yield, 93 g (81%). LC-MS Rt (retention time): 2.28 min, MS: (ES) m/z 290 (M+H+).
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]1[C:13](=[O:14])[CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10]1.[C:18](O)([CH3:21])([CH3:20])[CH3:19].ClC1C=C(Cl)C=C(Cl)C=1C(Cl)=O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[N:9]1[C:13](=[O:14])[CH2:12][CH:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N1CC(CC1=O)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
TEA
Quantity
110 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC(=C1)Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions over the course of 15 minutes such that the temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
consumption of starting material and formation of desired product
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with EtOAc (100 mL) and ether (150 mL)
WASH
Type
WASH
Details
The filtrate was washed with two 200 mL portions of 1 M NaHSO4, four 200 mL portions of saturated aqueous NaHCO3, and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
ADDITION
Type
ADDITION
Details
the organic phase was treated with 24 g of silica gel
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 250 mL
ADDITION
Type
ADDITION
Details
diluted with hexane
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
an initial crop of 66 g was recovered
CUSTOM
Type
CUSTOM
Details
The filtrate was recovered
CUSTOM
Type
CUSTOM
Details
recrystallized (ether/hexanes)
CUSTOM
Type
CUSTOM
Details
to afford a second crop (27 g)
CUSTOM
Type
CUSTOM
Details
2.28 min, MS
Duration
2.28 min

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
CC1=C(C(=CC=C1)C)N1CC(CC1=O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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